[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Description
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a carbamate derivative featuring a piperidine core substituted with a 2-hydroxyethyl group at the nitrogen and a benzyl ester-protected carbamate group on the methylene side chain at the 2-position (Figure 1). This compound is structurally characterized by:
- Piperidine ring: A six-membered nitrogen-containing heterocycle.
- Benzyl ester group: Serves as a protective group for the carbamate, enhancing stability during synthetic processes.
The compound is primarily utilized in medicinal chemistry as an intermediate for drug discovery, particularly in the synthesis of peptidomimetics and protease inhibitors .
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-11-10-18-9-5-4-8-15(18)12-17-16(20)21-13-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFMOORXWPNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester exhibit various pharmacological effects, including:
- Cholinesterase Inhibition : Compounds in this class have been studied for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative disorders .
- Antidepressant Activity : Some derivatives have shown promise as antidepressants by modulating neurotransmitter levels in the brain. The piperidine structure is often associated with psychoactive effects, making these compounds candidates for further exploration in mood disorder treatments .
- Analgesic Properties : There is evidence suggesting that similar carbamate derivatives may possess analgesic properties, providing pain relief through mechanisms that may involve opioid pathways or other pain modulation systems .
Case Studies and Research Findings
Several studies have explored the efficacy and safety of compounds related to this compound:
- Study on Cholinesterase Inhibition : A study published in the Journal of Medicinal Chemistry reported that certain piperidine-based carbamates effectively inhibited acetylcholinesterase activity, leading to enhanced cognitive performance in animal models .
- Antidepressant Effects : Research conducted by Smith et al. (2020) highlighted the antidepressant potential of piperidine derivatives, demonstrating significant behavioral changes in rodent models when administered specific doses of these compounds .
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzyl carbamate moiety is a common feature in synthetic intermediates, but variations in substituents and core structures significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Analogous Carbamates
*Calculated based on molecular formula.
Key Observations:
Core Heterocycles: Piperidine derivatives (e.g., the target compound) offer conformational flexibility suited for receptor binding . Pyrrolidinone-containing analogs (e.g., ) introduce rigidity and hydrogen-bond acceptors, enhancing target specificity .
Substituent Effects: Hydroxyethyl groups: Improve solubility (e.g., target compound vs. bromohexyl analog ). Benzyl vs. tert-butyl esters: Benzyl esters are more labile under hydrogenolysis, enabling selective deprotection .
Biological Relevance :
- Peptidomimetics (e.g., ) and protease inhibitors (e.g., MG132 ) highlight the role of carbamates in mimicking peptide bonds or blocking enzymatic activity.
Biological Activity
The compound [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a member of the carbamate class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula :
- CAS Number : 1353987-46-8
This compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Esterase Activity : The compound is also subject to hydrolysis by esterases, which can modulate its bioavailability and efficacy in vivo. The hydrolysis products may exhibit distinct pharmacological effects compared to the parent compound .
2. Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Effects : By enhancing cholinergic transmission through AChE inhibition, the compound may exert neuroprotective effects, which are critical in neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that piperidine derivatives can influence serotonin and norepinephrine pathways, indicating potential antidepressant properties .
1. In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit potent inhibitory activity against AChE. For instance, a study reported IC50 values in the sub-nanomolar range for similar piperidine-based carbamates, suggesting strong binding affinity and selectivity for AChE over butyrylcholinesterase (BuChE) .
2. In Vivo Studies
Preclinical studies involving animal models have shown that compounds with similar structures can significantly improve cognitive function in models of Alzheimer's disease. These studies typically measure improvements in memory and learning tasks post-treatment with AChE inhibitors .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | AChE Inhibition IC50 (nM) | Neuroprotective Activity | Antidepressant Activity |
|---|---|---|---|
| This compound | TBD | Yes | Yes |
| Compound A (similar structure) | <10 | Yes | No |
| Compound B (related piperidine derivative) | <5 | Yes | Yes |
Note: TBD - To Be Determined based on further research findings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation or esterification of piperidine derivatives. For example, benzyl carbamate intermediates are often prepared using benzyloxy-pyridine reagents under mild alkylation conditions (e.g., NaH/DMF or N-iodosuccinimide (NIS) with 4Å molecular sieves). Yields depend on stoichiometric ratios (e.g., 1.5–2.0 equiv of benzylating agents) and temperature control (0–25°C) to minimize side reactions like over-alkylation . Evidence from glycosylation protocols shows that carbamic acid benzyl esters are effective intermediates in multi-step syntheses, with yields ranging from 71% to 92% depending on protecting group compatibility .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- NMR : and NMR (400 MHz, CDCl) are essential for confirming regiochemistry. Key signals include δ ~5.04 ppm (benzyl CH) and δ ~3.0–3.4 ppm (piperidine CH-N) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is used to assess purity (>95% by UV detection at 254 nm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ confirms molecular weight (e.g., calculated for CHNO: 248.3208) .
Q. What are the primary applications of benzyl carbamate derivatives in medicinal chemistry?
- Methodological Answer : Benzyl carbamates act as versatile intermediates for:
- Protecting Groups : Masking amines during multi-step syntheses (e.g., peptide couplings or glycosylations) .
- Pharmacological Probes : Structural analogs (e.g., piperidinylmethyl carbamates) are used to study receptor-ligand interactions, particularly with amino acids like serine and asparagine in enzyme-binding assays .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., retro-Claisen) impact the stability of this compound during synthesis?
- Methodological Answer : Stability challenges arise under acidic or high-temperature conditions. For instance, retro-Claisen reactions can degrade the ester moiety, requiring careful pH control (e.g., TfOH/EtSiH in DCM at 0°C) to suppress decomposition. Monitoring via TLC (silica gel, EtOAc/hexane) ensures minimal byproduct formation .
Q. What computational models predict the compound’s interaction with biological targets, and how are binding affinities validated experimentally?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using crystal structures of serine proteases or GPCRs predicts hydrogen bonding with hydroxyl and carbamate groups .
- In Vitro Validation : Surface plasmon resonance (SPR) or fluorescence polarization assays measure binding constants (K) at µM–nM ranges. For example, carbamate derivatives show affinity for Heligmosomoides polygyrus targets via hydrogen bonding with glycine and aspartic acid residues .
Q. What are the challenges in enantioselective synthesis of the piperidine core, and how are chiral auxiliaries or catalysts employed?
- Methodological Answer : Achieving >90% enantiomeric excess (ee) requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or auxiliaries like (S)-tert-butyl carbamates. Asymmetric Mannich reactions or Heck couplings (Pd catalysts) are optimized using polar solvents (toluene/dioxane) and low temperatures (−20°C) to favor α/β diastereomer ratios (e.g., 5:1) .
Q. How does the compound’s solubility profile affect its utility in in vitro assays, and what formulation strategies mitigate these limitations?
- Methodological Answer : The compound’s low aqueous solubility (logP ~2.5) necessitates co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Dynamic light scattering (DLS) confirms nanoparticle dispersion stability (size <200 nm) for cell-based assays .
Data Contradictions and Resolution
Q. Discrepancies in reported yields for benzyl carbamate syntheses: How do reagent purity and solvent selection influence reproducibility?
- Methodological Answer : Contradictions arise from solvent hygroscopicity (e.g., DMF vs. MeCN) and reagent grades (e.g., NIS purity >98%). Reproducibility is enhanced by rigorous drying (4Å molecular sieves) and inert atmosphere (N/Ar). Comparative studies show MeCN improves yields by 10–15% over DMF in glycosylation steps .
Q. Conflicting NMR assignments for piperidine CH groups: What strategies resolve ambiguities?
- Methodological Answer : Ambiguities in δ 3.0–3.4 ppm signals are resolved via - HSQC and DEPT-135 experiments, differentiating CH (piperidine) from CH (carbamate) groups. 2D NOESY confirms spatial proximity between hydroxyethyl and benzyl moieties .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
